Methods of Synthesis
The synthesis of 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one typically involves multi-step organic synthesis techniques that may include cyclization reactions and functional group modifications to construct the intricate polycyclic framework.
Technical Details
While specific synthetic pathways are not extensively detailed in the available literature, the general approach involves:
Structure Description
The molecular formula of this compound is with a molecular weight of approximately 380.43 g/mol. The structure features multiple fused ring systems that contribute to its pharmacological properties.
Data Representation
The compound's structure can be represented in various formats including 2D and 3D molecular models which depict the spatial arrangement of atoms and functional groups. Key structural features include:
Reactions Involved
The primary chemical reactions involving this compound focus on its interactions with TRK kinases:
Technical Details
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against TRK fusion proteins with IC50 values indicating high selectivity for these targets .
Process Overview
The mechanism of action involves the selective inhibition of TRK kinases by binding to their catalytic domains. This action disrupts downstream signaling pathways essential for tumor growth and survival.
Data Insights
Studies suggest that upon administration:
Physical Properties
Chemical Properties
Scientific Uses
The primary application of 9-fluoro-15-methyl-2,11,16,20,21,24-hexazapentacyclo[16.5.2.02,6.07,12.021,25]pentacosa-1(24),7(12),8,10,18(25),19,22-heptaen-17-one lies in its potential as an antineoplastic agent:
This compound represents a promising avenue in cancer therapeutics due to its targeted action against specific molecular drivers of malignancy.
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: